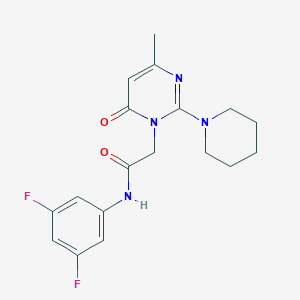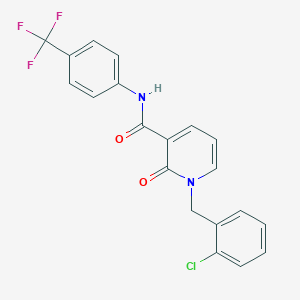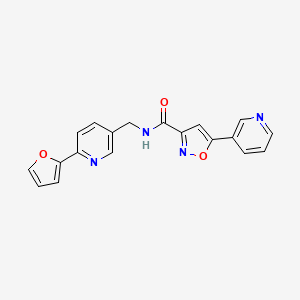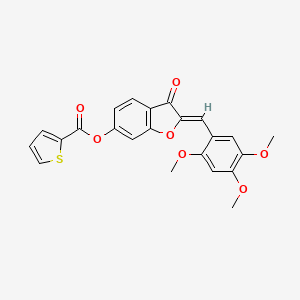
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide, also known as HMB or β-hydroxy-β-methylbutyrate, is a metabolite of the amino acid leucine. HMB has been studied extensively for its potential benefits in muscle growth, exercise performance, and recovery.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Research on related compounds demonstrates the synthesis of novel chemical entities and their behavior under specific conditions. For instance, Selezneva et al. (2018) explored the synthesis of novel azetidinones for carbapenems and observed fragmentation in the allylamine precursor analogue, highlighting the compound's potential in chemical synthesis and pharmaceutical applications (Selezneva et al., 2018).
Radiosynthesis for PET Imaging
Wagner et al. (2009) described the one-step radiosynthesis of a derivative for PET imaging, showcasing the compound's utility in the development of diagnostic tools and its potential for medical imaging applications (Wagner et al., 2009).
Anticonvulsant and Pain-Attenuating Properties
Research by King et al. (2011) on primary amino acid derivatives, including N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide, demonstrated potent anticonvulsant activities and pain-attenuating properties, suggesting its potential therapeutic applications in treating neurological disorders (King et al., 2011).
Antimicrobial and Neuroprotective Effects
Hassan et al. (2012) synthesized and evaluated a series of derivatives for their anticonvulsant and neuroprotective effects, highlighting the compound's potential in addressing neurological health issues and its antimicrobial properties (Hassan et al., 2012).
Drug Delivery Systems
Jia et al. (2008) explored the use of N-(2-hydroxypropyl)methacrylamide copolymers for the development of drug delivery systems, indicating the compound's utility in enhancing the efficacy and safety of therapeutic agents (Jia et al., 2008).
Propriétés
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-13(12-8-6-5-7-9-12)14(17)16-10-15(2,18)11-19-3/h5-9,13,18H,4,10-11H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEBWMZARLOQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C)(COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-butyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2357071.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)



![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)



![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine](/img/structure/B2357089.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)